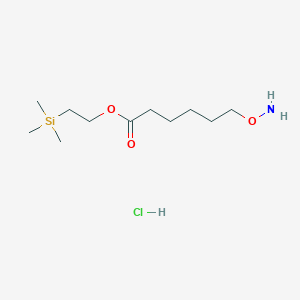
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) is a compound that combines a trimethylsilyl group with an aminooxy functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) typically involves the reaction of 2-(trimethylsilyl)ethanol with 6-(aminooxy)hexanoic acid in the presence of a coupling agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the aminooxy group. The product is then treated with hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for sensitive functional groups.
Biology: Employed in the modification of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) involves the interaction of its functional groups with various molecular targets. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation and labeling studies. The trimethylsilyl group provides steric protection and can be selectively removed under mild conditions, allowing for controlled release of the active aminooxy group.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethanol: A precursor in the synthesis of 2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1).
6-(Aminooxy)hexanoic acid: Another precursor used in the synthesis.
2-(Trimethylsilyl)ethoxymethyl chloride: Used as a protecting group for amines, alcohols, and carboxy groups.
Uniqueness
2-(Trimethylsilyl)ethyl 6-(aminooxy)hexanoate–hydrogen chloride (1/1) is unique due to its combination of a trimethylsilyl group and an aminooxy group, which provides both steric protection and reactivity towards carbonyl compounds. This dual functionality makes it a versatile compound in various synthetic and research applications.
Properties
CAS No. |
184537-63-1 |
|---|---|
Molecular Formula |
C11H26ClNO3Si |
Molecular Weight |
283.87 g/mol |
IUPAC Name |
2-trimethylsilylethyl 6-aminooxyhexanoate;hydrochloride |
InChI |
InChI=1S/C11H25NO3Si.ClH/c1-16(2,3)10-9-14-11(13)7-5-4-6-8-15-12;/h4-10,12H2,1-3H3;1H |
InChI Key |
LFKVBBIGGFYKRT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)CCCCCON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



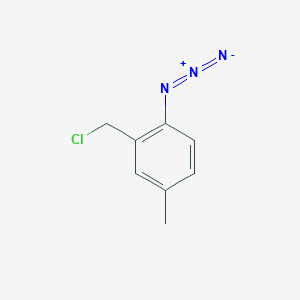
![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
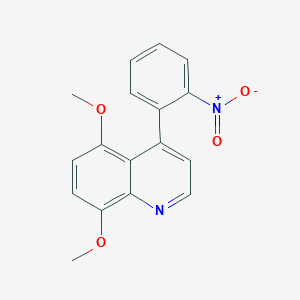
![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)
![Ethanone, 1-[3-methoxy-2,4-bis(phenylmethoxy)phenyl]-](/img/structure/B12555401.png)
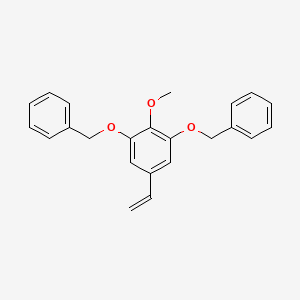
![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
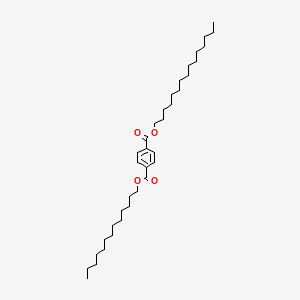
![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
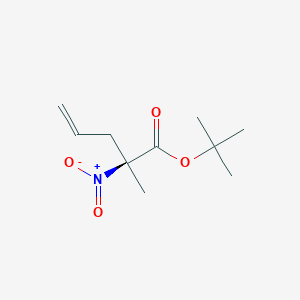
![N-[(3,4-dichlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B12555455.png)
